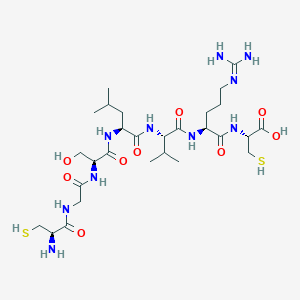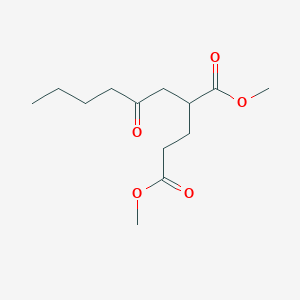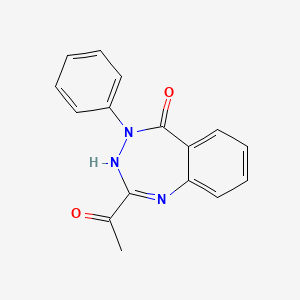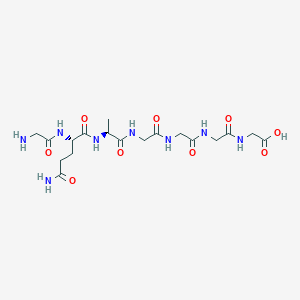![molecular formula C36H30O2 B14247472 [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol CAS No. 395059-22-0](/img/structure/B14247472.png)
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is an organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a phenylene ring with two methanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol typically involves the reaction of 2,5-dibromo-1,4-phenylene with diphenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
Aplicaciones Científicas De Investigación
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is largely dependent on its interaction with other molecules. In materials science, its electronic properties are influenced by the conjugation of the diphenylethenyl groups with the phenylene ring. In biological systems, the compound’s fluorescence can be utilized for imaging purposes, where it interacts with cellular components to provide visual data.
Comparación Con Compuestos Similares
Similar Compounds
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]diamine: Similar structure but with amine groups instead of methanol groups.
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dicarboxylic acid: Contains carboxylic acid groups instead of methanol groups.
Uniqueness
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and physical properties. Its methanol groups allow for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
395059-22-0 |
|---|---|
Fórmula molecular |
C36H30O2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
[2,5-bis(2,2-diphenylethenyl)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C36H30O2/c37-25-33-22-32(24-36(29-17-9-3-10-18-29)30-19-11-4-12-20-30)34(26-38)21-31(33)23-35(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-24,37-38H,25-26H2 |
Clave InChI |
NXDWDFHWJYDISU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2CO)C=C(C3=CC=CC=C3)C4=CC=CC=C4)CO)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)

![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)

![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)

![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)


